2-(piperidin-1-yl)pyrimidin-4-ol
Overview
Description
2-(piperidin-1-yl)pyrimidin-4-ol is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C9H13N3O, and it has a molecular weight of 179.22 g/mol .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-piperidin-1-yl-1,3-diazinan-4-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For example, a compound named HS203873, which contains a similar piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, was found to bind to NLRP3 and inhibit NLRP3 activation .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)pyrimidin-4-ol typically involves the reaction of 2-chloropyrimidine with piperidine under reflux conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4-hydroxypyrimidine share the pyrimidine ring and have comparable chemical properties.
Uniqueness
2-(piperidin-1-yl)pyrimidin-4-ol is unique due to its combined piperidine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-diazinan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h9-10H,1-7H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJNNNAUMVJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2NCCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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